N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Description
Properties
IUPAC Name |
N-naphthalen-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(18-15-9-3-4-10-16(15)20-12-21-18)22-17-11-5-7-13-6-1-2-8-14(13)17/h1-2,5-8,11-12H,3-4,9-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMMOAAMFKPLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological evaluations, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions where starting materials are transformed through various chemical processes. The general synthetic pathway includes the formation of the tetrahydroquinazoline core followed by the introduction of the naphthyl group and carboxamide functionality.
Anticancer Properties
Recent studies have highlighted the anticancer properties of similar tetrahydroquinazoline derivatives. For instance, compounds with structural similarities have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
- Cell Proliferation Assays : In vitro studies demonstrated that certain tetrahydroquinazoline derivatives exhibit potent antiproliferative effects with IC50 values often below 40 nM against several cancer cell lines. For example, one derivative was reported to have a GI50 (concentration causing 50% inhibition of cell proliferation) of approximately 10 nM against 40 out of 60 cancer cell lines in the NCI-60 panel .
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves microtubule depolymerization, which disrupts mitotic spindle formation during cell division. This action is crucial for their effectiveness as potential chemotherapeutic agents .
- In Vivo Studies : In vivo evaluations using xenograft models have shown that certain derivatives can significantly reduce tumor size compared to controls. For example, a study indicated that a related compound administered at a dose of 75 mg/kg resulted in notable antitumor effects while also causing moderate weight loss in mice .
Neuroprotective Effects
Some tetrahydroquinazoline derivatives have also been investigated for neuroprotective activities. These compounds may act as dopamine D2/D3 receptor agonists and could potentially be beneficial in treating neurodegenerative diseases such as Parkinson's disease .
Case Studies
Several case studies have been documented regarding the biological activity of tetrahydroquinazoline derivatives:
- Case Study 1 : A compound structurally related to this compound was tested against glioblastoma cells and exhibited significant cytotoxicity with an IC50 value lower than 50 nM. The study highlighted its potential as a lead compound for further development .
- Case Study 2 : Another study focused on the neuroprotective effects of similar compounds in a rat model of Parkinson's disease. The results indicated that treatment with these derivatives improved motor function and reduced dopaminergic neuron loss compared to untreated controls .
Comparative Data Table
| Compound | Biological Activity | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Compound A | Antiproliferative (Breast Cancer) | <40 | Microtubule Depolymerization |
| Compound B | Neuroprotective (Parkinson's Model) | Not specified | D2/D3 Receptor Agonism |
| This compound | Antiproliferative (Various Cancers) | ~10 (in vivo) | Microtubule Disruption |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
MN-18 (N-(Naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide)
- Structure : Indazole-3-carboxamide with naphthalen-1-yl and pentyl substituents.
- Key Differences : Replaces tetrahydroquinazoline with an indazole core.
- Activity: MN-18 is a synthetic cannabinoid with high CB1 receptor affinity due to the naphthalene group’s π-π stacking and hydrophobic interactions .
5F-MN18 (1-(5-Fluoropentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide)
- Modification : Fluorination of the pentyl chain increases metabolic stability and binding affinity via electron-withdrawing effects .
- Comparison: The fluorine atom enhances molecular weight (MW = ~409.4 g/mol) and alters solubility relative to non-fluorinated analogues.
THJ-2201 (1-(5-Fluoropentyl)-1H-indazol-3-ylmethanone)
- Structure: Methanone derivative instead of carboxamide.
Tetrahydroquinazoline Derivatives
Nitro-Substituted Tetrahydroquinazoline (Compound 3d)
- Structure : 8-(4-Nitrobenzylidene)-4-(4-nitrophenyl)-tetrahydroquinazoline.
- Activity : Nitro groups enhance electron-deficient character, improving binding to enzymes like polymerase theta but reducing solubility .
- Synthetic Feasibility : High yield (80%) due to nitro group stabilization of intermediates .
Chloro-Substituted Tetrahydroquinazoline (Compound 3c)
- Structure : 8-(4-Chlorobenzylidene)-4-(4-chloromethoxyphenyl)-tetrahydroquinazoline.
Carboxamides with Heterocyclic Cores
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-Tetrahydronaphthalene-1-Carboxamide
- Structure : Tetrahydronaphthalene carboxamide with a quinuclidine group.
- Safety Profile : Exhibits acute oral toxicity (H302) and respiratory irritation (H335), suggesting stricter handling requirements compared to naphthalen-1-yl derivatives .
- Activity: Quinuclidine’s bicyclic amine may enhance central nervous system (CNS) penetration, a trait less pronounced in tetrahydroquinazoline derivatives .
N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-Thiazol-2-yl]-5,6-Dihydro-1,4-Dioxine-2-Carboxamide
Data Tables
Table 1: Structural and Physical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
